molecular formula C18H20N2O3S B195358 Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate CAS No. 160844-75-7

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate

Cat. No.: B195358
CAS No.: 160844-75-7
M. Wt: 344.4 g/mol
InChI Key: OGAZOYHQFBSRMC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is a heterocyclic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and potential therapeutic benefits.

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, also known as Febuxostat, is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid, which is a critical process in purine metabolism .

Mode of Action

Febuxostat acts as a non-purine selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting the activity of this enzyme, Febuxostat effectively reduces the synthesis of uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The inhibition of xanthine oxidase by Febuxostat disrupts the purine degradation pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . This disruption leads to a decrease in uric acid levels in the blood, which can help manage conditions like gout, where uric acid accumulation leads to painful joint inflammation .

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins (99.2% to albumin) and is metabolized via multiple pathways involving CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, 1A9 . The elimination half-life of Febuxostat is approximately 5-8 hours, and it is excreted in both urine (~49%, mostly as metabolites, 3% as unchanged drug) and feces (~45%, mostly as metabolites, 12% as unchanged drug) .

Result of Action

The primary result of Febuxostat’s action is a significant reduction in serum uric acid levels . This reduction can alleviate the symptoms of gout, a condition characterized by painful joint inflammation due to uric acid crystal accumulation .

Action Environment

The action of Febuxostat can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, liver function, renal function, and concomitant medications . Furthermore, Febuxostat’s efficacy and stability can be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate typically involves a multi-step process. One common method starts with the reaction of 3-cyano-4-isobutoxyphenyl boronic acid with ethyl 2-bromo-4-methylthiazole-5-carboxylate through a Suzuki cross-coupling reaction . This reaction is carried out under specific conditions, including the use of a palladium catalyst and a suitable base, such as potassium carbonate, in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. For instance, the conversion of a formyl group to a cyano group in the synthesis of febuxostat, a related compound, has been achieved using novel and high-yield methods . These methods can be adapted for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a precursor in pharmaceutical synthesis highlight its importance in both research and industry.

Properties

IUPAC Name

ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-5-22-18(21)16-12(4)20-17(24-16)13-6-7-15(14(8-13)9-19)23-10-11(2)3/h6-8,11H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAZOYHQFBSRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144416
Record name Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate
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Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160844-75-7
Record name Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160844-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
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Synthesis routes and methods I

Procedure details

Water (30 mL) was placed into a round bottom flask and 3-cyano-4-isobutoxybenzothioamide (3.0 g) was added, followed by addition of ethyl-2-chloroacetoacetate (2.52 g). The mixture was heated to reflux and maintained until reaction completion. After the reaction was completed, the mass was cooled to about 25° C. and maintained for about 20 minutes. The mass was then filtered. The wet solid was dried at about 60° C. to a constant weight to yield 4.0 g of the title compound. Purity by HPLC: 95.74%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium carbonate (300 g, 2.17 mol) and isobutyl bromide (142.7 g, 1.041 mol) were added to a solution of ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate (100 g, 0.347 mol) in dimethylformamide (300 mL), and the reaction mixture was heated at a temperature of about 75° C. for about 8 hours. After completion of reaction, the reaction mixture was cooled to about 40° C. and water was added. The reaction mixture was further cooled to about 0° C. and stirred for about 1 hour. The solid thus obtained was filtered, washed with water and dried to give title compound. (Yield: 111g, 92.9%)
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
142.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate in the synthesis of Febuxostat?

A1: this compound (7) serves as a crucial precursor in the synthesis of Febuxostat []. The research paper outlines a six-step synthetic route where compound 7 undergoes hydrolysis and acidification to yield the final Febuxostat product []. This highlights the importance of this specific compound within the synthetic pathway.

Q2: Can you elaborate on the synthetic steps involved in producing this compound and its subsequent conversion to Febuxostat?

A2: Certainly. The synthesis of compound 7 begins with 4-Hydroxybenzothioamide reacting with ethyl 2-chloroacetoacetate, followed by a series of reactions including Duff-Bills reaction, dehydration, and treatment with isobutyl bromide []. This leads to the formation of this compound. The final step involves hydrolyzing compound 7 and subsequent acidification to achieve the desired Febuxostat [].

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